molecular formula C10H16BrNO3 B13061499 tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate

Cat. No.: B13061499
M. Wt: 278.14 g/mol
InChI Key: ITYPMDMWJBXQBS-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is a chemical compound that features a tert-butyl ester group, a bromomethyl group, and a pyrrolidine ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a bromomethylating agent. One common method is the bromomethylation of a pyrrolidine-2-carboxylate ester using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and reduced by-products .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group in the pyrrolidine ring can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The carbonyl group in the pyrrolidine ring can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (bromomethyl)sulfonylcarbamate: Similar in structure but contains a sulfonyl group instead of a carbonyl group.

    tert-Butyl (bromomethyl)acetate: Contains an acetate group instead of a pyrrolidine ring.

Uniqueness

tert-Butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate is unique due to its combination of a bromomethyl group and a pyrrolidine ring, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H16BrNO3

Molecular Weight

278.14 g/mol

IUPAC Name

tert-butyl (2S)-2-(bromomethyl)-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C10H16BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7H,4-6H2,1-3H3/t7-/m0/s1

InChI Key

ITYPMDMWJBXQBS-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)C[C@H]1CBr

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)CC1CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.